Yatein

Übersicht

Beschreibung

Yatein is a naturally occurring lignan, a type of phenylpropanoid dimer, found in various plant species. It is particularly notable for its presence in the leaves of Calocedrus formosana Florin, a softwood tree species. This compound has garnered significant attention due to its potential antitumor properties, especially against non-small-cell lung cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Yatein can be synthesized through a series of regioselective methylation steps. The biosynthesis of this compound from matairesinol involves two key intermediates: thujaplicatin and 5-O-methylthujaplicatin. These steps are catalyzed by plant O-methyltransferases .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, particularly from the leaves of Calocedrus formosana Florin. The extraction process often includes the use of solvents like n-hexane to isolate the active compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Yatein unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen, die this compound betreffen, sind weniger verbreitet, können aber zur Modifikation seiner Struktur für spezifische Anwendungen verwendet werden.

Häufige Reagenzien und Bedingungen:

Substitution: Verschiedene Methyltransferasen werden für die regioselektive Methylierung von this compound eingesetzt.

Hauptprodukte:

Deoxypodophyllotoxin: Bildet sich durch die Oxidation von this compound.

Podophyllotoxin: Eine pharmakologisch wichtige Verbindung, die aus Deoxypodophyllotoxin gewonnen wird.

Wissenschaftliche Forschungsanwendungen

Yatein is a naturally occurring compound found in plants such as Calocedrus formosana and Anthriscus sylvestris . Research indicates that this compound possesses antitumor, anti-inflammatory, and antiviral properties, making it a subject of interest in pharmacological studies .

Scientific Research Applications

This compound's applications in scientific research primarily revolve around its biological activities, particularly its effects on cancer cells and microbial pathogens . Studies have explored its mechanisms of action, potential therapeutic uses, and effects on various biological processes .

Antitumor Activity:

- In vitro studies this compound has demonstrated the ability to inhibit the growth of human lung adenocarcinoma cells by inducing apoptosis . It can induce G2/M arrest in A549 and CL1-5 cells . this compound also destabilizes microtubules and interferes with microtubule dynamics in these cell lines, similar to the effects of colchicine . It also exhibited high antiproliferative activity against murine myeloma cells .

- In vivo studies this compound treatment significantly suppresses tumor growth in mice without affecting their body weight or food intake . It also increased cyclin B1 expression and Cdc2 phosphorylation in vivo, suggesting the induction of mitotic catastrophe .

Antiviral Activity:

- This compound is known for its antiviral properties . Research indicates that extracts from certain plants containing this compound have antiviral effects .

Other Activities:

- Lipofuscin reduction Juniper berry extract containing this compound decreases lipofuscin accumulation in human epidermal keratinocytes .

- Anti-inflammatory effects this compound also possesses anti-inflammatory properties .

Detailed Research Findings

- Cell Cycle Arrest and Microtubule Dynamics: this compound induces G2/M arrest in A549 and CL1-5 cells, as evidenced by flow cytometry and western blotting . Confocal microscopy showed that this compound treatment caused a diffusion of tubulin in A549 and CL1-5 cells, and it decreased tubulin polymerization in a dose-dependent manner .

- In Vivo Antitumor Effects: Studies using a xenograft mouse model showed that this compound treatment significantly suppressed tumor growth without affecting the mice's body weight and food intake . Increased cyclin B1 expression and Cdc2 phosphorylation were observed in vivo, suggesting that the induction of mitotic catastrophe was involved in the anticancer mechanism of this compound .

- Effects on Murine Myeloma Cells: this compound was selected for evaluation of its effect at the cellular level, due to its high antiproliferative activity. In P3X cells treated with higher concentrations, there was observation of brilliant cytoplasmic areas, indicating the formation of large tubulin aggregates .

Data Table

Case Studies

- Xenograft Mouse Model: Inoculating NOD/SCID mice with A549-luc cells and treating them with 20 mg/kg this compound five times per week for 42 days significantly reduced tumor volumes without affecting body weight or food intake .

- Lipofuscin Accumulation in Keratinocytes: Juniper berry extract containing Anthricin and this compound decreases lipofuscin accumulation in human epidermal keratinocytes .

- Antiproliferative activity against murine myeloma cells: Studies showed that this compound was selected for evaluation of its effect at the cellular level, due to its high antiproliferative activity .

Wirkmechanismus

Yatein exerts its effects primarily through the induction of apoptosis in cancer cells. It activates both intrinsic and extrinsic apoptotic pathways, leading to cell death. This compound also induces cell-cycle arrest at the G2/M phase and destabilizes microtubules, interfering with cell division . Additionally, this compound activates the ATM/Chk2 and ATR/Chk1 DNA repair pathways, contributing to its antitumor effects .

Vergleich Mit ähnlichen Verbindungen

Podophyllotoxin: A lignan with a similar biosynthetic pathway and significant antitumor properties.

Deoxypodophyllotoxin: An intermediate in the biosynthesis of podophyllotoxin, derived from yatein.

Colchicine: Exhibits similar effects to this compound in terms of tubulin polymerization inhibition.

Uniqueness of this compound: this compound is unique due to its specific biosynthetic pathway and its ability to induce apoptosis through multiple pathways. Its role as a precursor to pharmacologically important compounds like podophyllotoxin further highlights its significance in both research and industry .

Biologische Aktivität

Yatein, a lignan compound isolated from various plant species, has garnered attention for its significant biological activities, particularly in the context of cancer treatment. This article delves into the molecular mechanisms underlying this compound's effects, including its antiproliferative properties, impact on cell cycle regulation, and potential therapeutic applications.

Overview of this compound

This compound is primarily derived from the leaves of Austrocedrus chilensis and Calocedrus formosana. It has been identified as a promising antitumor agent due to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Antiproliferative Activity

This compound exhibits substantial antiproliferative effects, particularly against lung cancer cells such as A549 and CL1-5. Research indicates that this compound can disrupt cell cycle progression, leading to G2/M phase arrest. This was demonstrated through flow cytometry and Western blot analyses, which showed increased expression of cyclin B1 and Cdc2 phosphorylation in treated cells .

Key Findings:

- Cell Lines Tested : A549 (human lung adenocarcinoma) and CL1-5.

- Mechanism : Induction of intrinsic and extrinsic apoptotic pathways, leading to cell death.

- Cell Cycle Arrest : Significant G2/M phase arrest observed at 6 and 12 hours post-treatment.

| Treatment Concentration | Cell Death (%) | Mechanism |

|---|---|---|

| 12.5 µg/mL | 50% | Apoptosis |

| 25 µg/mL | 75% | Apoptosis |

Molecular Mechanisms

This compound's biological activity is attributed to several molecular mechanisms:

- Microtubule Dynamics : this compound destabilizes microtubules similar to colchicine, disrupting their polymerization. This effect was confirmed through confocal microscopy, which showed altered tubulin distribution in treated cells .

- Reactive Oxygen Species (ROS) Production : this compound treatment resulted in increased ROS levels in A549 and CL1-5 cells, indicating oxidative stress as a contributor to its antiproliferative effects .

- Cyclin B/Cdc2 Complex Activation : The activation of this complex is crucial for mitotic progression, suggesting that this compound induces mitotic catastrophe as part of its anticancer mechanism .

In Vivo Studies

In vivo studies using xenograft mouse models have demonstrated that this compound significantly inhibits tumor growth without adverse effects on body weight or food intake. Tumor tissue analysis revealed increased expression of cell-cycle regulators, reinforcing the findings from in vitro studies .

Case Studies

- Study on P3X Murine Myeloma Cells :

- Xenograft Model Study :

Eigenschaften

IUPAC Name |

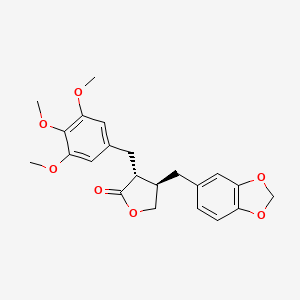

(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,8-10,15-16H,6-7,11-12H2,1-3H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLDZDDTZKXJLU-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193471 | |

| Record name | Yatein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40456-50-6 | |

| Record name | Yatein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40456-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yatein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040456506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yatein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.